N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of acetamides. It features a complex molecular structure that includes a dimethylphenyl group, a pyridinyl group, and a triazolyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug development targeting various diseases.
The compound's IUPAC name is N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the molecular formula C19H21N5OS and a molecular weight of 367.5 g/mol. It has been identified with the CAS number 587005-19-4 and is noted for its applications in biological research and pharmaceutical development.
The synthesis of N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several multi-step organic reactions:
The molecular structure of N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | C19H21N5OS |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI | InChI=1S/C19H21N5OS/c1... |
| InChI Key | ZHPMOHHOHGICJS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2C)C)C3=CN=CC=C3 |
This structure indicates a complex arrangement that could facilitate interactions with biological targets.
The reactivity of N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be attributed to its functional groups:
The mechanism of action for N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific biological targets such as enzymes or receptors. The triazole ring has known interactions with metal ions which may play a crucial role in enzyme inhibition or modulation. Additionally, the compound's structural features enable it to potentially disrupt cellular processes by interfering with protein functions or signaling pathways.
The physical properties of N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
The chemical properties include:
N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in various scientific fields:
Further research is warranted to fully explore its therapeutic potential and optimize its efficacy in biological systems.
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: